2-(4-Methoxylbenzyl)-3-(4-methylphenyl)-2H-indazole
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Overview
Description
2-(4-Methoxylbenzyl)-3-(4-methylphenyl)-2H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxylbenzyl)-3-(4-methylphenyl)-2H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and 4-methylphenylhydrazine.
Formation of Indazole Core: The indazole core is formed through a cyclization reaction. This can be achieved by reacting 4-methylphenylhydrazine with a suitable aldehyde or ketone under acidic or basic conditions.
Substitution Reactions: The methoxylbenzyl group is introduced through a substitution reaction, where 4-methoxybenzyl chloride reacts with the indazole core in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxylbenzyl)-3-(4-methylphenyl)-2H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amines, thiols.
Scientific Research Applications
2-(4-Methoxylbenzyl)-3-(4-methylphenyl)-2H-indazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of related indazole derivatives.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxylbenzyl)-3-(4-methylphenyl)-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxylbenzyl and methylphenyl groups contribute to its binding affinity and selectivity. The compound may modulate signaling pathways, inhibit enzyme activity, or alter gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-2H-indazole: Lacks the methylphenyl group, which may affect its biological activity and chemical properties.
3-(4-Methylphenyl)-2H-indazole: Lacks the methoxylbenzyl group, which may influence its binding affinity and selectivity.
2-(4-Methoxylbenzyl)-2H-indazole: Similar structure but without the methylphenyl group, leading to different chemical and biological properties.
Uniqueness
2-(4-Methoxylbenzyl)-3-(4-methylphenyl)-2H-indazole is unique due to the presence of both methoxylbenzyl and methylphenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
872682-09-2 |
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Molecular Formula |
C22H20N2O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)indazole |
InChI |
InChI=1S/C22H20N2O/c1-16-7-11-18(12-8-16)22-20-5-3-4-6-21(20)23-24(22)15-17-9-13-19(25-2)14-10-17/h3-14H,15H2,1-2H3 |
InChI Key |
WGFNKMREZUSWJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC=CC3=NN2CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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